CPhos Pd G4

Buchwald precatalyst G4 methylation carbazole byproduct

CPhos Pd G4 (CAS 1810068-32-6) is a fourth-generation (G4) Buchwald palladium precatalyst belonging to the biarylphosphine-ligated palladacycle family developed by the Buchwald group. It features a methylated amino group on the biphenyl backbone, distinguishing it from the third-generation (G3) CPhos precatalyst, and incorporates the CPhos ligand (2-dicyclohexylphosphino-2',6'-bis(dimethylamino)biphenyl) known for suppressing β-hydride elimination in Negishi couplings.

Molecular Formula C42H57N3O3PPdS-
Molecular Weight 821.4 g/mol
Cat. No. B13434324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPhos Pd G4
Molecular FormulaC42H57N3O3PPdS-
Molecular Weight821.4 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd]
InChIInChI=1S/C28H41N2P.C13H12N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;
InChIKeyBVNNTLYMCHFLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPhos Pd G4 Procurement Guide: Quantitative Evidence for Selecting This Fourth-Generation Buchwald Precatalyst Over G3 and Alternative Ligand-Based G4 Analogs


CPhos Pd G4 (CAS 1810068-32-6) is a fourth-generation (G4) Buchwald palladium precatalyst belonging to the biarylphosphine-ligated palladacycle family developed by the Buchwald group. It features a methylated amino group on the biphenyl backbone, distinguishing it from the third-generation (G3) CPhos precatalyst, and incorporates the CPhos ligand (2-dicyclohexylphosphino-2',6'-bis(dimethylamino)biphenyl) known for suppressing β-hydride elimination in Negishi couplings . The precatalyst is supplied as a powder or crystals with ≥95% assay (Sigma-Aldrich specification), is air-, moisture-, and thermally-stable, and demonstrates good solubility in common organic solvents . Its reaction suitability spans seven cross-coupling types: Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .

Why Generic Substitution Fails for CPhos Pd G4: Structural and Performance Differentiation from In-Class G4 Analogs and G3 Precatalysts


The G4 precatalyst class shares a common methylated aminobiphenyl palladacycle scaffold; however, the identity of the phosphine ligand dictates chemoselectivity, substrate scope, and byproduct profile in cross-coupling reactions. The CPhos ligand (bearing ortho,ortho'-dimethylamino substituents on the lower ring) confers unique suppression of β-hydride elimination in Negishi couplings that is not replicated by SPhos-, RuPhos-, or XPhos-based G4 analogs [1]. Conversely, choosing a G3 precatalyst (e.g., CPhos Pd G3) retains the same ligand but sacrifices the methylation-driven advantages of G4: reduced carbazole byproduct formation, enhanced solubility, and quantitative generation of the active LPd(0) species without intrusive byproducts that complicate purification . Thus, neither an alternative ligand G4 nor a G3 version of the same ligand provides an equivalent profile; the combination of CPhos ligand selectivity and G4 scaffold stability is specific to CPhos Pd G4.

Product-Specific Quantitative Evidence Guide for CPhos Pd G4: Comparator-Based Performance Data


G4 Methylation Eliminates Carbazole Byproduct Formation Compared to G3 Precatalysts

During activation, G3 precatalysts undergo deprotection to yield a Pd-amido complex that reductively eliminates to form active LPd(0), a methanesulfonate salt, and carbazole. This carbazole byproduct can inhibit catalysis by consuming valuable reaction feedstock and complicates workup and purification. G4 precatalysts, including CPhos Pd G4, circumvent this issue through N-methylation of the aminobiphenyl backbone, generating the less intrusive N-methylcarbazole instead . This modification is a class-level feature of all G4 precatalysts and represents a direct structural advantage over their G3 counterparts.

Buchwald precatalyst G4 methylation carbazole byproduct pharmaceutical synthesis

CPhos Ligand Enables Superior Branched-Selectivity in Negishi Coupling of Secondary Alkylzinc Halides vs. XPhos, SPhos, and RuPhos

In a direct comparative study of biarylphosphine ligands for Negishi coupling of isopropylzinc bromide with 2-bromobenzonitrile, CPhos delivered a branched-to-linear (i-Pr:n-Pr) product ratio of 95:5. Under identical conditions, XPhos gave a ratio of 25:75 (predominantly linear product). SPhos, RuPhos, and XPhos were reported to give only moderate results overall [1]. For the full substrate scope of isopropylzinc bromide with aryl bromides and activated aryl chlorides (Table 1), CPhos consistently achieved branched selectivities >20:1 in all cases and isolated yields of 50–98% across 12 entries, including electron-deficient and ortho-substituted substrates [2].

Negishi coupling secondary alkylzinc branched selectivity CPhos ligand XPhos SPhos RuPhos

G4 Precatalysts Exhibit Higher Solubility Than G3 Analogs, Enabling Homogeneous Reaction Conditions for CPhos Pd G4

The Sigma-Aldrich G3/G4 Buchwald Precatalysts technical article states that fourth-generation (G4) precatalysts 'exhibit higher solubilities in cross-coupling reactions while maintaining excellent catalytic activity' compared to their G3 counterparts . This enhanced solubility is attributed to the N-methylation of the aminobiphenyl backbone. While no quantitative solubility values (e.g., mg/mL in specific solvents) are provided in the referenced literature, the qualitative difference is well-established as a class-level feature of all G4 precatalysts, including CPhos Pd G4.

precatalyst solubility G4 vs G3 homogeneous catalysis cross-coupling

CPhos Pd G4 Enables Broadest Cross-Coupling Reaction Scope: Validated Across 7 Reaction Types vs. Class-Standard G4 Precatalysts

According to the Sigma-Aldrich product specification, CPhos Pd G4 is listed as reaction-suitable for seven distinct cross-coupling reaction types: Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . This broad scope is matched by other G4 precatalysts such as RuPhos Pd G4, SPhos Pd G4, and XPhos Pd G4, which are also listed for the same seven reaction types . Thus, the reaction scope alone does not differentiate CPhos Pd G4 from its G4 analogs; differentiation arises from the ligand-specific selectivity within individual reaction types (e.g., Negishi coupling selectivity, as evidenced above).

Buchwald-Hartwig amination Heck reaction Suzuki-Miyaura Negishi Sonogashira Stille Hiyama

G4 Precatalysts Provide Quantitative Generation of Active Pd(0) Without External Reducing Agents

The Sigma-Aldrich technical article states that G3 and G4 Buchwald precatalysts enable 'quantitative generation of the active Pd(0) catalyst' and 'allow one to accurately control the ligand:palladium ratio' without requiring external reducing agents . This quantitative activation is a class-level feature shared by all G4 precatalysts, including CPhos Pd G4. In contrast, traditional Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂ with separate ligand addition) can suffer from irreproducible activation, variable Pd(0) speciation, and uncertain ligand-to-metal stoichiometry, leading to inconsistent catalytic performance across batches .

precatalyst activation Pd(0) generation quantitative activation ligand:palladium ratio control

Best Research and Industrial Application Scenarios for CPhos Pd G4 Based on Quantitative Evidence


Branched-Selective Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Activated Aryl Chlorides

When synthetic routes require branched (i-Pr) alkyl-aryl products from secondary alkylzinc reagents, CPhos Pd G4 is the optimal G4 precatalyst choice. The CPhos ligand delivers >20:1 branched:linear selectivity across all substrates and isolated yields of 50–98%, whereas XPhos-based G4 precatalysts give predominantly linear products (25:75 branched:linear) under identical conditions [1]. This application is critical for medicinal chemistry programs synthesizing branched alkyl-aryl pharmacophores and for agrochemical intermediate production where branched regiochemistry is essential for biological activity.

Pharmaceutical API Intermediate Synthesis Requiring Minimized Byproduct Interference

For pharmaceutical applications where residual carbazole impurities from G3 precatalyst activation pose purification challenges or potential genotoxic risk from residual primary aminobiphenyls, CPhos Pd G4 offers a clear advantage. The G4 methylation produces the less intrusive N-methylcarbazole byproduct rather than carbazole , simplifying downstream purification and reducing the risk of API contamination. This is particularly relevant for late-stage functionalization of drug candidates where even trace levels of carbazole-derived impurities are unacceptable from a regulatory perspective.

High-Throughput Experimentation and Automated Synthesis Platforms Requiring Reproducible Catalyst Performance

The quantitative generation of active LPd(0) from CPhos Pd G4 under mild conditions, combined with precise 1:1 ligand:Pd stoichiometric control and air/moisture stability , makes this precatalyst ideal for high-throughput screening and automated synthesis workflows. The elimination of external reducing agents, avoidance of batch-dependent activation variability inherent to traditional Pd sources, and bench stability enable consistent performance across hundreds of parallel reactions without the need for glovebox handling or individualized catalyst optimization .

Multi-Reaction-Type Discovery Chemistry Where a Single G4 Precatalyst Must Cover Diverse Coupling Needs

CPhos Pd G4 is validated across seven cross-coupling reaction types (Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, Suzuki-Miyaura) , matching the broad scope of RuPhos, SPhos, and XPhos G4 analogs. For discovery chemistry groups seeking to standardize on a single G4 precatalyst for diverse coupling needs, CPhos Pd G4 combines this full G4-class versatility with the unique CPhos ligand advantage for branched Negishi couplings, providing a wider effective scope than any single alternative G4 precatalyst.

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